N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC15153114
Molecular Formula: C26H20ClN5O5
Molecular Weight: 517.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20ClN5O5 |
|---|---|
| Molecular Weight | 517.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(13-19(21)27)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33) |
| Standard InChI Key | LEIYFJHNGLFPEG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features. This compound combines a quinazoline moiety with an oxadiazole derivative, suggesting potential biological activity. The synthesis and characterization of such compounds are crucial for understanding their properties and potential applications.
Synthesis Steps:
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Starting Materials: Substituted phenyl and quinazoline derivatives.
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Coupling Reaction: Use of HATU and DIPEA in dichloromethane.
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Purification: Recrystallization or chromatography.
Biological Activity and Potential Applications
While the specific biological activity of N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is not fully elucidated, compounds with similar structures have shown potential in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups suggests interactions with various biological targets, which could be beneficial in therapeutic applications.
Potential Applications:
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Pharmaceutical Development: The compound's unique structure suggests potential applications in drug development.
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Biological Targets: May interact with enzymes or receptors involved in disease pathways.
Analytical Techniques for Characterization
Characterization of this compound typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed structural information and help confirm the compound's identity.
Analytical Techniques:
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Nuclear Magnetic Resonance (NMR): Used for structural elucidation.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
Comparison with Similar Compounds
Other compounds with similar structural features, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory potential and are of interest for further optimization . This highlights the importance of structural diversity in medicinal chemistry.
Similar Compounds:
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N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: Exhibits anti-inflammatory activity.
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5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Show anticancer activity .
Future Directions:
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Biological Assays: In-depth studies to determine the compound's efficacy against specific biological targets.
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Structural Optimization: Modifications to enhance bioactivity and drug-like properties.
Data Table: Biological Activity and Potential Applications
| Application | Description |
|---|---|
| Pharmaceutical Development | Potential due to unique structure |
| Biological Targets | May interact with enzymes or receptors |
Data Table: Comparison with Similar Compounds
| Compound | Activity |
|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory |
| 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Anticancer |
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